molecular formula C7H11N3 B15324826 (2S)-1-(pyrazin-2-yl)propan-2-amine

(2S)-1-(pyrazin-2-yl)propan-2-amine

Cat. No.: B15324826
M. Wt: 137.18 g/mol
InChI Key: NUCGDQSFJGMQQA-LURJTMIESA-N
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Description

(2S)-1-(Pyrazin-2-yl)propan-2-amine is a chiral amine derivative featuring a pyrazine heterocycle. The compound’s stereochemistry at the C2 position (S-configuration) influences its biological interactions and physicochemical properties. Its molecular formula is C₇H₁₁N₃ (molecular weight: 137.19 g/mol). The trihydrochloride salt form (CAS 885275-33-2) enhances aqueous solubility due to ionic character, facilitating its use in pharmacological studies .

Pyrazine’s electron-deficient aromatic system enables π-π stacking and dipole-dipole interactions, making the compound a versatile scaffold for drug design. The amine group participates in hydrogen bonding, further stabilizing interactions with biological targets .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(2S)-1-pyrazin-2-ylpropan-2-amine

InChI

InChI=1S/C7H11N3/c1-6(8)4-7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3/t6-/m0/s1

InChI Key

NUCGDQSFJGMQQA-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC1=NC=CN=C1)N

Canonical SMILES

CC(CC1=NC=CN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(pyrazin-2-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine and (S)-2-aminopropanol.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(pyrazin-2-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, dihydropyrazine, tetrahydropyrazine, and substituted amine compounds.

Scientific Research Applications

(2S)-1-(pyrazin-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(pyrazin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

The following table summarizes key structural and functional differences between (2S)-1-(pyrazin-2-yl)propan-2-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Pharmacological Activity References
This compound C₇H₁₁N₃ 137.19 Pyrazine core; chiral amine; trihydrochloride salt enhances solubility Research chemical (complex formation)
(2S)-1-(4-Methylpiperazin-1-yl)propan-2-amine C₈H₁₇N₃ 155.24 4-Methylpiperazine substituent; chiral amine Building block for drug synthesis
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine C₉H₁₄N₆ 206.25 Pyrimidine core; 4-methylpiperazine side chain Intermediate in kinase inhibitor synthesis
1-(2,5-Dimethoxy-4-(methylthio)phenyl)propan-2-amine (DOT) C₁₂H₁₉NO₂S 241.35 Amphetamine backbone; 2,5-dimethoxy-4-methylthiophenyl group 5-HT2A receptor agonist (β-arrestin bias)
N,6-dimethyl-3-(2H-triazol-2-yl)-N-[(2S)-1-{[5-(trifluoromethyl)pyrazin-2-yl]amino}propan-2-yl]pyridine-2-carboxamide (rocaforexant) C₂₁H₂₃F₃N₈O 460.46 Pyrazine-linked orexin receptor antagonist; trifluoromethyl group Orexin 1 receptor antagonist (sleep regulation)

Key Comparative Insights

Structural Differences
  • Pyrazine vs. Piperazine/Pyrimidine : The pyrazine ring in the target compound differs from piperazine () and pyrimidine () analogs in electronic properties. Pyrazine’s electron deficiency favors interactions with electron-rich biological targets, while piperazine’s basic nitrogen enhances solubility and metabolic stability .
  • Chirality : The (2S) configuration in the target compound and (2S)-1-(4-methylpiperazin-1-yl)propan-2-amine () underscores the role of stereochemistry in receptor binding specificity.

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